4-(1,1-Diphenylprop-1-en-2-yl)phenol
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Overview
Description
4-(1,1-Diphenylprop-1-en-2-yl)phenol: is an organic compound characterized by a phenol group attached to a 1,1-diphenylprop-1-en-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1-Diphenylprop-1-en-2-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1,1-diphenylprop-1-en-2-one under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(1,1-Diphenylprop-1-en-2-yl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Chemistry: 4-(1,1-Diphenylprop-1-en-2-yl)phenol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and is utilized in the development of new materials.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is also used in the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,1-Diphenylprop-1-en-2-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and participate in redox reactions, while the diphenylprop-1-en-2-yl moiety can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s biological and chemical activities.
Comparison with Similar Compounds
- 4-(1-Phenylethyl)phenol
- 4-(1,1-Diphenylethyl)phenol
- 4-(1,1-Diphenylpropyl)phenol
Comparison: 4-(1,1-Diphenylprop-1-en-2-yl)phenol is unique due to the presence of the 1,1-diphenylprop-1-en-2-yl moiety, which imparts distinct chemical and physical properties
Properties
CAS No. |
919789-82-5 |
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Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
4-(1,1-diphenylprop-1-en-2-yl)phenol |
InChI |
InChI=1S/C21H18O/c1-16(17-12-14-20(22)15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,1H3 |
InChI Key |
NLMCSLNSAZFSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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